Ethyl 3-formyl-4-hydroxybenzoate

Description

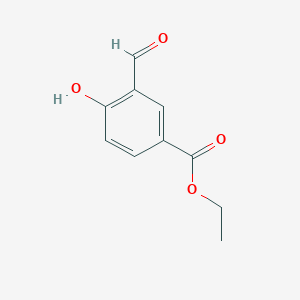

Ethyl 3-formyl-4-hydroxybenzoate (CAS 82304-99-2) is a substituted benzoate ester with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.19 g/mol . Its structure features a formyl (-CHO) group at the 3-position and a hydroxyl (-OH) group at the 4-position of the aromatic ring, combined with an ethyl ester moiety at the carboxylate position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials .

Ethyl esters are typically synthesized via similar routes using ethyl halides or alcohols, suggesting that this compound is prepared through esterification or transesterification reactions .

Properties

IUPAC Name |

ethyl 3-formyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOANOAGQWVVXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297364 | |

| Record name | ethyl 3-formyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82304-99-2 | |

| Record name | 82304-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-formyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82304-99-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Ethyl 3-formyl-4-hydroxybenzoate finds applications in various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: It is utilized in the development of new drugs, particularly in the areas of anti-inflammatory and analgesic medications.

Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 3-formyl-4-hydroxybenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Ethyl 3-formyl-4-hydroxybenzoate belongs to a family of substituted benzoates characterized by ester groups and aromatic substituents. Key analogs include:

Table 1: Structural Analogs and Key Properties

*Molecular weight estimated based on tert-butyl ester structure.

Reactivity and Functional Group Influence

- Formyl Group : The aldehyde functionality enables condensation reactions (e.g., with amines or hydrazines) and nucleophilic additions, making it valuable for constructing heterocycles or extended conjugated systems .

- Hydroxyl Group : Participates in hydrogen bonding, influencing crystallization behavior and solubility. The -OH group can also undergo protection/deprotection strategies (e.g., benzylation or silylation) .

- Ester Group : Ethyl esters exhibit moderate hydrolysis resistance compared to methyl (more reactive) and tert-butyl esters (highly stable). The tert-butyl group’s steric bulk enhances stability in acidic/oxidative conditions .

Table 2: Reactivity Comparison

| Property | This compound | Methyl Analog | tert-Butyl Analog |

|---|---|---|---|

| Hydrolysis Susceptibility | Moderate | High | Low |

| Stability under Acid | Moderate | Low | High |

| Hydrogen Bonding | Strong (due to -OH) | Strong | Strong |

Biological Activity

Ethyl 3-formyl-4-hydroxybenzoate (EFH) is an organic compound with a variety of biological activities. This article explores its biochemical interactions, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10O4. Its structure consists of a formyl group at the 3-position and a hydroxy group at the 4-position on a benzoate ring. This unique arrangement contributes to its reactivity and interaction with biological systems.

Biochemical Interactions

EFH interacts with various enzymes and proteins, playing a role in biochemical pathways. It is known to act as a substrate for oxidoreductases, leading to the generation of reactive oxygen species (ROS), which can influence cellular redox states and signaling pathways.

Cellular Effects

Research indicates that EFH can modulate cell signaling pathways and gene expression, particularly those involved in antioxidant defense mechanisms. For instance, it has been shown to enhance the expression of genes related to oxidative stress responses.

Dosage Effects

The biological effects of EFH are dose-dependent:

- Low Doses : May enhance antioxidant defenses and reduce oxidative stress.

- High Doses : Can lead to cytotoxicity and metabolic disruption, indicating a threshold effect where cellular responses significantly change at certain dosage levels.

Metabolic Pathways

EFH undergoes metabolism through various pathways involving enzymes such as esterases and oxidoreductases. These reactions can produce metabolites that further participate in biochemical processes, impacting metabolic flux within cells.

Antioxidant Activity

A study demonstrated that EFH exhibited significant antioxidant properties in vitro, reducing oxidative damage in cultured cells. The compound's ability to modulate the activity of antioxidant enzymes suggests its potential therapeutic application in oxidative stress-related conditions.

Antimicrobial Properties

Research has indicated that derivatives of 4-hydroxybenzoic acid (4-HBA), from which EFH is derived, possess antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that EFH may also exhibit similar properties, warranting further investigation.

Applications in Research and Industry

EFH serves multiple roles across various fields:

- Chemistry : Acts as an intermediate in synthesizing complex organic molecules.

- Biology : Used in studies focusing on enzyme mechanisms and metabolic pathways.

- Medicine : Potential applications in developing anti-inflammatory and analgesic drugs.

- Industry : Employed in producing dyes, pigments, and other specialty chemicals .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Enhances antioxidant defenses; reduces oxidative stress |

| Antimicrobial | Potential activity against Gram-positive and Gram-negative bacteria |

| Enzyme Interaction | Acts as a substrate for oxidoreductases; influences cellular metabolism |

| Therapeutic Potential | Possible applications in anti-inflammatory drug development |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.